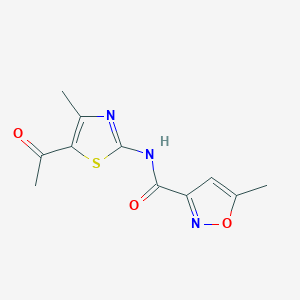

![molecular formula C13H14F3NO B2893810 4-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine] CAS No. 2251053-75-3](/img/structure/B2893810.png)

4-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine]

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

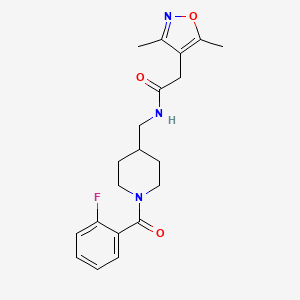

The compound “4-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-piperidine]” is a complex organic molecule. It contains a trifluoromethyl group (-CF3) attached to a piperidine ring, which is fused to a benzofuran ring . The trifluoromethyl group is a common motif in medicinal chemistry due to its ability to modulate the physical and biological properties of molecules .

Synthesis Analysis

The synthesis of similar compounds often involves the use of trifluoromethylating reagents . For instance, the synthesis of 4-(trifluoromethyl)piperidine derivatives has been reported via nucleophilic substitution reactions . Benzofuran rings can be constructed using various methods, including metal-free cyclization of ortho-hydroxystilbenes , and Ru-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols .Molecular Structure Analysis

The molecular structure of “4-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-piperidine]” is complex, featuring a trifluoromethyl group attached to a piperidine ring, which is fused to a benzofuran ring . The trifluoromethyl group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the molecule.Chemical Reactions Analysis

The trifluoromethyl group in “4-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-piperidine]” can participate in various chemical reactions. For instance, it can undergo nucleophilic substitution reactions . The benzofuran ring can also participate in various reactions, including free radical cyclization cascades .科学的研究の応用

Synthesis and Structural Optimization

The synthesis of spiropiperidine derivatives involves complex organic synthesis methods, including intramolecular Heck cyclization, which has been successfully applied to create novel scaffolds. These scaffolds enrich the 'privileged structure'-based library, indicating the importance of these compounds in drug discovery and development processes. Key synthetic approaches also include the use of 1,3-dipolar cycloaddition of azomethine ylides generated in situ from isatin and alpha-amino acids, highlighting the atom economic and stereoselective synthesis of spiro-piperidin-4-ones (Leflemme, Stoit, & Borghese, 2012).

Pharmacological Applications

Spiropiperidine derivatives exhibit high affinity and selectivity towards σ1 and σ2 receptors. These receptors are involved in several physiological processes, and their ligands are being explored for therapeutic applications in the treatment of pain, cancer, depression, and drug abuse. For instance, the study by Maier and Wünsch (2002) explores novel spiropiperidines as highly potent and subtype-selective σ-receptor ligands, emphasizing the therapeutic potential of these compounds in targeting σ-receptors for various clinical applications.

Antimycobacterial Activity

In addition to their neurological applications, some spiro-piperidin-4-ones demonstrate promising antimycobacterial activity. The stereoselective synthesis of these compounds has led to the identification of potent agents against Mycobacterium tuberculosis, offering a new avenue for the development of antitubercular therapies. The compound with significant in vitro and in vivo activity suggests the potential of spiro-piperidin-4-ones in addressing tuberculosis and multidrug-resistant strains (Kumar et al., 2008).

Safety and Hazards

将来の方向性

Benzofuran compounds have attracted attention due to their biological activities and potential applications in many aspects, making these substances potential natural drug lead compounds . Therefore, the study and development of “4-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-piperidine]” and similar compounds could be a promising direction for future research.

作用機序

Target of Action

Compounds with a trifluoromethyl group have been known to exhibit improved drug potency towards enzymes such as reverse transcriptase .

Mode of Action

It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency towards certain enzymes by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Pharmacokinetics

The compound’s storage temperature is recommended to be 2-8°c , which may suggest its stability and potential impact on bioavailability.

Result of Action

It’s known that benzofuran derivatives have been developed and utilized as anticancer agents .

Action Environment

The compound’s storage temperature is recommended to be 2-8°c , which may suggest its stability under certain environmental conditions.

特性

IUPAC Name |

4-(trifluoromethyl)spiro[2H-1-benzofuran-3,4'-piperidine] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO/c14-13(15,16)9-2-1-3-10-11(9)12(8-18-10)4-6-17-7-5-12/h1-3,17H,4-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGTINIYONYLQRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12COC3=CC=CC(=C23)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

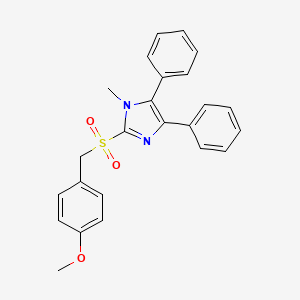

![5-[(4-Chlorophenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2893728.png)

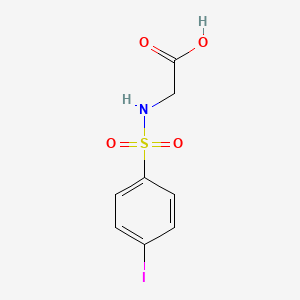

![3-benzyl-1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2893729.png)

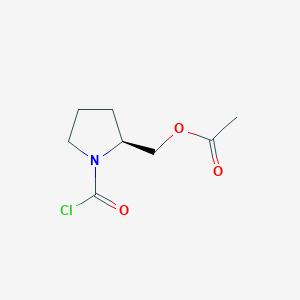

![2-{2-Cyano-3-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamido}benzoic acid](/img/structure/B2893732.png)

![N-[3-(Benzyloxy)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2893741.png)

![2,4,7-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2893746.png)

![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2893747.png)

![N-(3-acetylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2893749.png)